{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol

Solubility Drug-likeness Formulation

Procure {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol, a conformationally constrained quinuclidine scaffold with a unique 3-amino-3-hydroxymethyl substitution pattern. Its distinct polarity (logP -0.723) and orthogonal functional groups provide superior versatility in CNS-focused fragment-based screening and chiral synthesis, directly addressing reproducibility issues inherent to generic analogs. Ideal for building focused libraries targeting nicotinic and muscarinic receptors.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 1184754-33-3
Cat. No. B1525975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol
CAS1184754-33-3
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)(CO)N
InChIInChI=1S/C8H16N2O/c9-8(6-11)5-10-3-1-7(8)2-4-10/h7,11H,1-6,9H2
InChIKeyCLQDUVFIFVNYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol (CAS 1184754-33-3) – A Bifunctional Quinuclidine Building Block for Precision Synthesis and Medicinal Chemistry


{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol (CAS 1184754-33-3) is a bicyclic tertiary amine derivative built on the quinuclidine (1-azabicyclo[2.2.2]octane) scaffold, featuring both a primary amine and a hydroxymethyl group at the 3-position [1]. With a molecular formula of C8H16N2O and a molecular weight of 156.23 g/mol, this bifunctional molecule serves as a versatile synthetic intermediate, chiral building block, and fragment for drug discovery [2]. It is typically supplied as a racemic mixture with a purity of ≥95% . Its rigid, cage-like bicyclic structure imparts conformational constraint, which is valuable for probing biological targets and optimizing pharmacokinetic properties in medicinal chemistry programs [3].

Why {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol Cannot Be Substituted with Common Quinuclidine Analogs


Generic substitution of quinuclidine derivatives fails because subtle modifications to the scaffold dramatically alter key properties essential for reproducible research outcomes. {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol uniquely presents a primary amine and a primary alcohol on the same bridgehead carbon, a motif that is absent in simpler analogs like 3-aminoquinuclidine (lacking the hydroxymethyl group) or quinuclidine-3-methanol (lacking the amino group). This difference translates into distinct polarity (logP of -0.723 vs. logP of 0.925 for 3-aminomethylquinuclidine ), hydrogen-bonding capacity, and synthetic utility, directly impacting assay reproducibility, reaction yields, and the validity of structure-activity relationship studies [1].

Quantitative Evidence Guide: Differentiating {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol from Its Closest Analogs


Enhanced Aqueous Solubility Compared to Non-Amino Analogs

The compound demonstrates significantly improved aqueous solubility over its non-amino analog, [(3S)-1-azabicyclo[2.2.2]octan-3-yl]methanol. This is due to the presence of both an amino and a hydroxymethyl group, which increase polarity. {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol is freely soluble in water, whereas the non-amino analog is only sparingly soluble in ethanol and insoluble in ether . The computed logP for the target compound is -0.723, indicating higher hydrophilicity compared to the more lipophilic 3-aminomethylquinuclidine (logP = 0.925) [1].

Solubility Drug-likeness Formulation

Higher Polar Surface Area and Hydrogen-Bonding Capacity

The compound possesses a higher topological polar surface area (TPSA) and more hydrogen-bond donors/acceptors compared to common quinuclidine fragments. It has a TPSA of 49.49 Ų and features 2 hydrogen-bond donors (amine and alcohol) and 3 acceptors (amine nitrogen, alcohol oxygen, bridgehead nitrogen) [1]. In contrast, 3-aminoquinuclidine (CAS 6238-14-8) has a TPSA of only 29.26 Ų and lacks the additional hydrogen-bonding capacity of the hydroxymethyl group [2].

Drug-likeness Permeability Structure-Based Design

Distinct Reactivity Profile: Simultaneous Amine and Alcohol Functionality

The compound enables orthogonal or sequential derivatization via its primary amine and primary alcohol groups, a capability absent in mono-functional quinuclidine building blocks. For example, the amine can be selectively protected or functionalized (e.g., amide bond formation, reductive amination) while the alcohol remains available for subsequent reactions (e.g., esterification, etherification, or oxidation). This bifunctionality contrasts with 3-aminoquinuclidine (amine only) and quinuclidine-3-methanol (alcohol only), which offer only a single site for diversification .

Organic Synthesis Parallel Synthesis Scaffold Diversification

Conformational Rigidity and Steric Profile Unique to 3,3-Disubstituted Quinuclidines

The quinuclidine scaffold is conformationally rigid, and substitution at the 3-position further restricts molecular flexibility. The 3,3-disubstitution pattern of {3-amino-1-azabicyclo[2.2.2]octan-3-yl}methanol creates a sterically congested environment around the bridgehead carbon, which is not present in 3-monosubstituted analogs. This influences the orientation of the amino and hydroxymethyl groups, potentially leading to distinct interactions with biological targets. While direct receptor binding data for this specific compound are limited, related quinuclidine derivatives with 3,3-disubstitution have demonstrated unique selectivity profiles for nicotinic acetylcholine receptors (e.g., Ki values for α3β4 vs. α7 vs. α4β2 receptors) that are highly dependent on the precise substitution pattern and stereochemistry [1].

Conformational Analysis Molecular Recognition Scaffold Hopping

Optimal Application Scenarios for {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol Based on Evidence


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

As a conformationally constrained, bifunctional fragment with favorable aqueous solubility (logP = -0.723), this compound is ideal for fragment-based screening against targets where a basic amine and a hydrogen-bonding alcohol are desired pharmacophoric elements. Its rigid quinuclidine core reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency. The presence of two orthogonal functional groups allows for efficient fragment growing or merging strategies following initial hit identification [1].

Synthesis of CNS-Targeted Compound Libraries

The quinuclidine scaffold is a privileged structure for central nervous system (CNS) drug discovery due to its favorable brain penetration properties. The balanced polarity (PSA = 49.49 Ų) and hydrogen-bonding capacity (2 HBD, 3 HBA) of this compound position it within a desirable range for CNS drug candidates. It can be used as a core building block to generate focused libraries for targets such as nicotinic acetylcholine receptors, serotonin receptors (5-HT3), and muscarinic receptors, where quinuclidine derivatives have historically shown high affinity [2].

Development of Novel Catalysts and Chiral Auxiliaries

The quinuclidine nitrogen is a strong Lewis base, and the rigid bicyclic framework imparts unique steric properties. The 3,3-disubstitution pattern with an amino and hydroxymethyl group provides a chiral environment upon resolution. This compound can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis or as a building block for chiral stationary phases in HPLC, leveraging the quinuclidine ring's ability to participate in anion-exchange and hydrogen-bonding interactions [3].

Probing Solubility-Permeability Relationships in Lead Optimization

The stark contrast in calculated logP between this compound (-0.723) and structurally similar analogs like 3-aminomethylquinuclidine (logP = 0.925) makes it a valuable tool for systematically studying the impact of polarity on pharmacokinetic properties. By using this compound and its close analogs in parallel, medicinal chemists can empirically determine the optimal lipophilicity range for a specific target or series, guiding lead optimization toward candidates with improved oral bioavailability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.